![molecular formula C19H21N3O3 B2668285 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 305375-25-1](/img/structure/B2668285.png)
4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” would be determined by its specific molecular structure. These properties could include solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Metal complexes of new benzamides, closely related to the compound , have been synthesized to explore their structural characteristics and bioactivity. These compounds have demonstrated significant antibacterial activity against various bacterial strains, with copper complexes showing enhanced activities compared to free ligands. This suggests potential applications in the development of new antibacterial agents (Khatiwora et al., 2013).
Anticancer and Antidementia Agents
Novel piperidine derivatives, sharing a structural motif with 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with bulky moieties, showed substantial activity increases. One such compound demonstrated significant potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin Receptor Agonism
Research into benzamide derivatives bearing piperidine rings has identified compounds with promising serotonin 4 (5-HT4) receptor agonist activity. These compounds have been shown to possess favorable pharmacological profiles for gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2003).
Nonaqueous Capillary Electrophoresis
The study of imatinib mesylate and related substances, including a compound structurally similar to 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, via nonaqueous capillary electrophoresis highlights the utility of such compounds in analytical chemistry. This technique offers a novel approach for the quality control of pharmaceuticals, demonstrating the broad applicability of these compounds beyond their bioactivity (Ye et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, characterization, and biological activity. It could also involve the development of new methods for its synthesis, as well as the exploration of its potential applications in various fields .
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-6-15(13-18(14)22(24)25)19(23)20-16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEJBBMOXVIEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.